molecular formula C15H13N3O3 B14188981 3,9-Diamino-7-ethoxyacridine-1,4-dione CAS No. 850345-88-9

3,9-Diamino-7-ethoxyacridine-1,4-dione

Cat. No.: B14188981
CAS No.: 850345-88-9
M. Wt: 283.28 g/mol
InChI Key: AQTIDKPWTFWSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-diamino-7-ethoxyacridine-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with ethoxy-substituted aromatic aldehydes, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3,9-Diamino-7-ethoxyacridine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,9-Diamino-7-ethoxyacridine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 7-position and amino groups at the 3 and 9 positions contribute to its unique reactivity and interaction with biological molecules .

Properties

CAS No.

850345-88-9

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3,9-diamino-7-ethoxyacridine-1,4-dione

InChI

InChI=1S/C15H13N3O3/c1-2-21-7-3-4-10-8(5-7)13(17)12-11(19)6-9(16)15(20)14(12)18-10/h3-6H,2,16H2,1H3,(H2,17,18)

InChI Key

AQTIDKPWTFWSJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C3C(=C2N)C(=O)C=C(C3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.